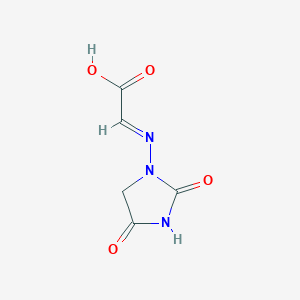

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Industrial Production Methods

化学反応の分析

Types of Reactions

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions[][1].

Major Products

科学的研究の応用

Chemical Applications

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a versatile building block in synthetic chemistry. The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield different products, while nucleophilic substitution can introduce new functional groups into the molecule.

Table 1: Chemical Reactions of 2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Various oxidation products |

| Reduction | Sodium borohydride | Reduced derivatives |

| Nucleophilic Substitution | Amines, thiols | Substituted derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and as a candidate for anticancer drug development. For instance, compounds derived from this structure have demonstrated significant growth inhibition against various cancer cell lines, suggesting its utility in the design of novel anticancer therapies .

Case Study: Anticancer Activity

In a study evaluating a series of compounds related to this compound, several analogs exhibited over 60% growth inhibition in multiple cancer cell lines. Notably, specific structural modifications enhanced their efficacy against colon and melanoma cancer cells . This highlights the importance of structural optimization in developing effective anticancer agents.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its therapeutic applications in treating various diseases. Its unique structure allows for interactions with biological targets that could lead to the development of new pharmaceuticals. Ongoing research aims to explore its mechanisms of action and efficacy in clinical settings .

Industrial Applications

Specialty Chemicals Production

In industrial contexts, this compound is utilized as an intermediate in the synthesis of specialty chemicals. Its role as a precursor for more complex molecules makes it valuable in the production of agrochemicals and pharmaceuticals.

類似化合物との比較

Similar Compounds

- 2-(2,5-Dioxoimidazolidin-1-yl)acetic acid

- 2-(2,4-Dioxoimidazolidin-1-yl)acetic acid

- 2-(2,4-Dioxoimidazolidin-1-yl)ethanoic acid

生物活性

2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, molecular structure, and various biological assays that highlight its efficacy.

Molecular Structure and Properties

The molecular formula of this compound is C5H6N2O4. Its structure consists of a dioxoimidazolidine ring linked to an acetic acid moiety, which is crucial for its biological activity. The compound is typically a white crystalline solid that is stable at room temperature.

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach involves a nucleophilic substitution reaction where 2-chloroacetic acid reacts with di(aminoacetic ester), leading to the formation of the target compound after hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study found that derivatives of imidazolidinedione compounds showed promising antibacterial properties when tested against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies reveal that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines. Specifically, compounds containing the imidazolidine structure have been shown to induce apoptosis in various cancer cells, making them candidates for further development in cancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

-

Antibacterial Activity :

- A study reported the synthesis of Schiff base-pyridine quaternary ammonium salts derived from imidazolidinedione, which exhibited strong antibacterial activity on cotton fabrics treated with these compounds .

- Another investigation highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria, suggesting potential applications in medical textiles and coatings.

-

Anticancer Activity :

- Research focused on the anticancer properties of 2,4-imidazolidinedione derivatives revealed that these compounds could inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Clinical trials are needed to further evaluate the safety and efficacy of these compounds in human subjects.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|---|

| 2-(2,5-Dioxoimidazolidin-1-yl)acetic acid | 64748-89-6 | C5H5N3O4 | 171.11 | Antibacterial |

| 2-(4-Aminoimidazolidine-2,4-dione) acetic acid | - | C5H7N3O3 | - | Anticancer |

| 5-(Hydroxyethyl)-2-imidazolidinone | - | C5H9N3O3 | - | Antimicrobial |

特性

CAS番号 |

64748-89-6 |

|---|---|

分子式 |

C5H5N3O4 |

分子量 |

171.11 g/mol |

IUPAC名 |

2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid |

InChI |

InChI=1S/C5H5N3O4/c9-3-2-8(5(12)7-3)6-1-4(10)11/h1H,2H2,(H,10,11)(H,7,9,12) |

InChIキー |

JLGNBZNUPRFZII-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(=O)N1N=CC(=O)O |

正規SMILES |

C1C(=O)NC(=O)N1N=CC(=O)O |

同義語 |

[(2,4-Dioxo-1-imidazolidinyl)imino]acetic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。